molecular formula C9H21N3 B1348401 1,5,9-Triazacyclododecane CAS No. 294-80-4

1,5,9-Triazacyclododecane

Cat. No. B1348401
CAS RN: 294-80-4
M. Wt: 171.28 g/mol
InChI Key: VQFZKDXSJZVGDA-UHFFFAOYSA-N
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Description

1,5,9-Triazacyclododecane (TACD) is a cyclic tetradentate ligand. It is a colorless to yellow oil with the empirical formula C9H21N3 . It has a molecular weight of 171.28 .


Molecular Structure Analysis

The molecular structure of 1,5,9-Triazacyclododecane is represented by the SMILES string C1CNCCCNCCCNC1 . The InChI key is VQFZKDXSJZVGDA-UHFFFAOYSA-N .


Chemical Reactions Analysis

1,5,9-Triazacyclododecane has been involved in various chemical reactions. For instance, it has been used in the formation of dinuclear metal complexes . It has also been used in the catalytic decomposition of hydrogen peroxide .


Physical And Chemical Properties Analysis

1,5,9-Triazacyclododecane has a boiling point of 77-78 °C/3 mmHg and a melting point of 32-35 °C . It has a density of 0.9935 .

Scientific Research Applications

Ligand Design and Coordination Chemistry

  • Ligand Synthesis for Complex Formation : 1,5,9-Triazacyclododecane derivatives have been synthesized for forming stable complexes with metals. For instance, ligands like 1-(2-aminoethyl)-1,5,9-triazacyclododecane and 1-(3-aminopropyl)-1,5,9-triazacyclododecane form more stable complexes with zinc and nickel compared to analogs with tertiary amino groups, allowing higher coordination numbers (Rawle et al., 1992).

Bioconjugate Chemistry

  • RNA Cleavage Agents : 1,5,9-Triazacyclododecane derivatives have been shown to be suitable for oligonucleotide tethering, such as carbon-3-substituted derivatives, indicating potential applications in RNA research and therapy (Hovinen, 1998).

Complexation and Coordination Properties

  • Complexation with Copper and Zinc : The compound has been used in studies investigating its complexation behavior with metals like copper and zinc. For example, C- and N-functionalized tetradentate ligands based on 1,5,9-triazacyclododecane exhibit significant complexation behavior with these metals (Bates & Parker, 1996).

Radiopharmaceutical Applications

  • Radiopharmaceutical Chelators : Polyazamacrocyclic ligands, including 1,5,9-triazacyclododecane derivatives, have been considered as potential chelators for medically relevant copper radioisotopes. This suggests applications in the development of new radiopharmaceuticals (Tosato et al., 2022).

Antiviral Research

  • Anti-HIV Potency : Derivatives like 9-Benzyl-3-methylene-1,5-di-p-toluenesulfonyl-1,5,9-triazacyclododecane have shown anti-HIV potency by selectively decreasing the expression of the CD4 glycoprotein, a primary receptor for HIV entry. This highlights its potential in developing antiviral treatments (Vermeire et al., 2003).

Catalysis and Polymerization

  • Polymerization and Transition Metal Complexes : 1,5,9-Triazacyclododecane derivatives have been used in the synthesis of polymers and their metal complexes. For example, vinylbenzene-substituted triazacyclododecanes have been synthesized, exhibiting interesting coordination chemistry and potential in creating high molecular weight polymers (Long et al., 2002).

Nuclear Magnetic Resonance Studies

  • Protonation Studies via NMR : Research has utilized 13C nuclear magnetic resonance to study the protonation of 1,5,9-triazacyclododecane derivatives. This provides insights into the molecular structure and behavior under various conditions (Bhula & Weatherburn, 1988).

Synthesis and Characterization of Complexes

  • Binuclear Complex Synthesis : 1,5,9-Triazacyclododecane has been used in the preparation and characterization of binuclear complexes of metals like molybdenum, demonstrating its versatility in coordination chemistry (Wieghardt et al., 1985).

Safety And Hazards

1,5,9-Triazacyclododecane is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to avoid ingestion and inhalation, and to store it under an inert atmosphere in a dry and well-ventilated place .

Future Directions

The future directions of 1,5,9-Triazacyclododecane research could involve further exploration of its potential applications. For instance, it could be used to design and study small molecules that are able to induce Z-DNA by strong and selective binding to this structural motive .

properties

IUPAC Name

1,5,9-triazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-4-10-6-2-8-12-9-3-7-11-5-1/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFZKDXSJZVGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCCNCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5,9-Triazacyclododecane

CAS RN

294-80-4
Record name 1,5,9-Triazacyclododecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

It appears however that the HI3 salts of the monomethylenesulfonic acids of [9]aneN3 and [12]aneN3 can be used directly. When these trilodide salts are added to melted phosphorous acid at 80° C., at 25° C., HP(=O)Et(OEt), or HP(=O)(OEt)2, a very exothermic reaction occurs whereby the respective monomethylenephosphonate, the monomethylene(ethyl)-phosphinate ethyl ester and the monomethylenephosphonate diethyl ester of [9]aneN3 (FIGS. 31A, 31B, and 31C) and the monomethylenephosphonate diethyl ester and the monomethylene(ethyl)-phosphinate ethyl ester of [12]aneN3 (FIGS. 32A and 32B) are formed almost quantitatively within a few seconds.
[Compound]
Name
HI3
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
monomethylenesulfonic acids
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reactant
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[Compound]
Name
monomethylenephosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

It appears however that the HI3 salts of the monomethylenesulfonic acids of [9]aneN3 and [12]aneN3 can be used directly. When these triiodide salts are added to melted phosphorous acid at 80° C., at 25° C., HP(=O)Et(OEt), or HP(=O)(OEt)2, a very exothermic reaction occurs whereby the respective monomethylenephosphonate, the monomethylene(ethyl)- phosphinate ethyl ester and the monomethylenephosphonate diethyl ester of [9]aneN3 (FIGS. 31A, 31B, and 31C) and the monomethylenephosphonate diethyl ester and the monomethylene(ethyl)-phosphinate ethyl ester of [12]aneN3 (FIGS. 32A and 32B) are formed almost quantitatively within a few seconds.
[Compound]
Name
monomethylenephosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
HI3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
monomethylenesulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
triiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
791
Citations
XH Bu, SL Lu, RH Zhang, DZ Liao, S Aoki… - Inorganica Chimica …, 2000 - Elsevier
A new binucleating macrocylic polyamine ligand based on 1,5,9-triazacyclododecane ([12]aneN 3 ), 2,6-bis(1,5,9-triazacyclododecan-9-ylmethyl) benzoate (L), has been synthesized …
Number of citations: 16 www.sciencedirect.com
KY Choi, KS Kim, JC Kim - Bulletin of the Chemical Society of Japan, 1994 - journal.csj.jp
The dissociation kinetics of DOTRA=H 3 dotra (1,5,9-triazacyclododecane-1,5,9-triacetic acid) and PETA = H 4 peta (1,4,8,12-tetraazacyclopentadecane-1,4,8,12-tetraacetic acid) …
Number of citations: 18 www.journal.csj.jp
D Zhang, DH Busch - Inorganic Chemistry, 1994 - ACS Publications
Mn (II), Co (II), Ni (II), Cu (II), Pd (II)), have been prepared and characterized. The effective magnetic moments at room temperature are 5.68, 6.00 4.38, 3.23, and 2.10 ub, respectively, …
Number of citations: 21 pubs.acs.org
JEY Sumani - 2010 - scholar.sun.ac.za
This investigation comprises the synthesis and characterisation of new macrocyclic ligands with pendant arms appended to the nitrogen donor atoms of 1,5,9-triazacyclododecane (…
Number of citations: 5 scholar.sun.ac.za
RW Renfrew, RS Jamison… - Inorganic Chemistry, 1979 - ACS Publications
Complexes formed in aqueous solution by the ligand 2, 2, 4-trimethyl-1, 5, 9-triazacyclododecane with nickel (II), copper (II) and zinc (II) have been investigated potentiometrically and …
Number of citations: 26 pubs.acs.org
SM Kim, IS Hong, J Suh - Bioorganic Chemistry, 1998 - Elsevier
A novel methodology for the site-directed introduction of a functional group in the vicinity of β-cyclodextrin (CD) on the backbone of branched poly(ethylenimine) (PEI) is developed. Site-…
Number of citations: 11 www.sciencedirect.com
A Medina-Molner, M Rohner, D Pandiarajan… - Dalton …, 2015 - pubs.rsc.org
The ability of mononucleating and dinucleating macrocylic polyamines and their novel nickel, copper and zinc complexes to induce the left-handed form of poly d(GC) was evaluated. …
Number of citations: 16 pubs.rsc.org
S Cortes, E Brucher, C Geraldes, AD Sherry - Inorganic Chemistry, 1990 - ACS Publications
Introduction The complexation properties of the macrocyclic polyaza polycarboxylates have attracted considerable interest in recent years because the structural, equilibrium, and …
Number of citations: 51 pubs.acs.org
T Niittymäki, H Lönnberg - Bioconjugate chemistry, 2004 - ACS Publications
2‘-O-Methyl oligoribonucleotides bearing a 3‘-[2,6-dioxo-3,7-diaza-10-(1,5,9-triazacyclododec-3-yl)decyl phospate conjugate group have been shown to cleave in slight excess of Zn 2+ …
Number of citations: 23 pubs.acs.org
ML Turonek, P Moore, HJ Clase… - Journal of the Chemical …, 1995 - pubs.rsc.org
The azamacrocyclic ligands 1-(2-pyridylmethyl)-1,5,9-triazacyclododecane L1 and 1-(2-pyridyl-2′-ethyl)-1,5,9-triazacyclododecane L2 have been prepared, and their complexes with …
Number of citations: 22 pubs.rsc.org

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